molecular formula C19H21FN4O2 B7134157 N-[3-(carbamoylamino)phenyl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide

N-[3-(carbamoylamino)phenyl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B7134157
M. Wt: 356.4 g/mol
InChI Key: ODLDHMRUGMNQJJ-UHFFFAOYSA-N
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Description

N-[3-(carbamoylamino)phenyl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorophenyl group, and a carbamoylamino substituent.

Properties

IUPAC Name

N-[3-(carbamoylamino)phenyl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c20-14-8-6-13(7-9-14)12-24-10-2-5-17(24)18(25)22-15-3-1-4-16(11-15)23-19(21)26/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,22,25)(H3,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDHMRUGMNQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(carbamoylamino)phenyl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.

    Attachment of the carbamoylamino group: This can be done through an amide coupling reaction using a carbamoyl chloride derivative and the pyrrolidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(carbamoylamino)phenyl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(carbamoylamino)phenyl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes and interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(carbamoylamino)phenyl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(carbamoylamino)phenyl]-1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxamide
  • N-[3-(carbamoylamino)phenyl]-1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxamide

Uniqueness

N-[3-(carbamoylamino)phenyl]-1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

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